molecular formula C11H15NO B13605655 1-(3-Methoxybenzyl)cyclopropanamine

1-(3-Methoxybenzyl)cyclopropanamine

Katalognummer: B13605655
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: HAEZVLULMRQNKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxybenzyl)cyclopropanamine is an organic compound with the molecular formula C11H15NO. It consists of a cyclopropane ring attached to a benzyl group substituted with a methoxy group at the third position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methoxybenzyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with cyclopropylamine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxybenzyl)cyclopropanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-Methoxybenzyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the third position of the benzyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11/h2-4,7H,5-6,8,12H2,1H3

InChI-Schlüssel

HAEZVLULMRQNKV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CC2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.